molecular formula C13H21NO4 B12706586 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol CAS No. 83916-71-6

5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol

Cat. No.: B12706586
CAS No.: 83916-71-6
M. Wt: 255.31 g/mol
InChI Key: ZPFOXBJGVIUHDO-FRRDWIJNSA-N
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Description

5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol It is characterized by the presence of a ribitol backbone substituted with a 3,4-dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the reaction of D-ribitol with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, modulating their activity and affecting various biological processes. The exact pathways involved depend on the specific context and application, but may include signaling pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-glucitol
  • 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-mannitol
  • 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-arabitol

Uniqueness

5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is unique due to its specific structural features and the presence of the 3,4-dimethylphenylamino group. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

83916-71-6

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(2S,3R,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m1/s1

InChI Key

ZPFOXBJGVIUHDO-FRRDWIJNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC[C@H]([C@H]([C@H](CO)O)O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C

Origin of Product

United States

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